(Z)-N-(5-BROMO-8-QUINOLYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE
Overview
Description
(Z)-N-(5-BROMO-8-QUINOLYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5-BROMO-8-QUINOLYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE typically involves the following steps:
Bromination of Quinoline: The starting material, quinoline, undergoes bromination to introduce a bromine atom at the 5-position.
Formation of the Acrylamide Moiety: The brominated quinoline is then reacted with 3-[4-(difluoromethoxy)phenyl]acrylic acid to form the acrylamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and solvents are chosen to optimize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(5-BROMO-8-QUINOLYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoline ring or the acrylamide moiety.
Substitution: The bromine atom can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of quinoline derivatives .
Scientific Research Applications
(Z)-N-(5-BROMO-8-QUINOLYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-N-(5-BROMO-8-QUINOLYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the acrylamide group can form covalent bonds with nucleophilic sites on proteins, inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-8-quinolinyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide
- N-(5-bromo-8-quinolinyl)-2,4-dichloro-5-(1-pyrrolidinylsulfonyl)benzamide
- 5,7-dibromo-8-quinolinyl 4-nitrobenzoate
Uniqueness
(Z)-N-(5-BROMO-8-QUINOLYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE is unique due to the presence of the difluoromethoxy group, which can enhance its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications .
Properties
IUPAC Name |
(Z)-N-(5-bromoquinolin-8-yl)-3-[4-(difluoromethoxy)phenyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrF2N2O2/c20-15-8-9-16(18-14(15)2-1-11-23-18)24-17(25)10-5-12-3-6-13(7-4-12)26-19(21)22/h1-11,19H,(H,24,25)/b10-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNZBROCYULZMD-YHYXMXQVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NC(=O)C=CC3=CC=C(C=C3)OC(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2N=C1)NC(=O)/C=C\C3=CC=C(C=C3)OC(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrF2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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